molecular formula C10H11N5 B1211517 N-(4-methylquinazolin-2-yl)guanidine CAS No. 716-11-0

N-(4-methylquinazolin-2-yl)guanidine

Cat. No.: B1211517
CAS No.: 716-11-0
M. Wt: 201.23 g/mol
InChI Key: ONQKSKDLYYDFLL-UHFFFAOYSA-N
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Description

2-Guanidine-4-methylquinazoline (GMQ) is a guanidine compound known for its role as a modulator of acid-sensing ion channels (ASICs). It has demonstrated affinity for various membrane proteins, including members of the Cys-loop family of ligand-gated ion channels. GMQ is particularly noted for its ability to modulate the activity of ASIC3, a key sensor of acid-induced pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Guanidine-4-methylquinazoline typically involves the reaction of 4-methylquinazoline with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Materials: 4-methylquinazoline and guanidine.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure 2-Guanidine-4-methylquinazoline.

Industrial Production Methods

In an industrial setting, the production of 2-Guanidine-4-methylquinazoline may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Guanidine-4-methylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2-Guanidine-4-methylquinazoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in modulating ion channels and its effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications in treating pain and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

2-Guanidine-4-methylquinazoline exerts its effects by modulating the activity of acid-sensing ion channels, particularly ASIC3. The compound interacts with the nonproton ligand-sensing domain of ASIC3, leading to the activation of the channel at neutral pH and potentiation of its response to acidic stimuli . This modulation of ASIC3 activity is crucial in the establishment of pain arising from inflammatory conditions.

Comparison with Similar Compounds

2-Guanidine-4-methylquinazoline is unique in its ability to modulate ASIC3 activity. Similar compounds include:

These compounds share structural similarities with 2-Guanidine-4-methylquinazoline but differ in their specific molecular targets and mechanisms of action.

Properties

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKSKDLYYDFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323223
Record name N-(4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

716-11-0
Record name 716-11-0
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Record name N-(4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylquinazolin-2-yl)guanidine
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